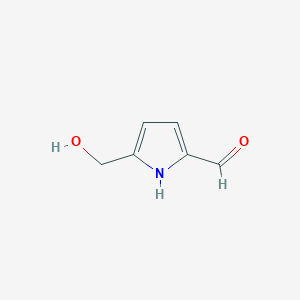

5-(羟甲基)-1H-吡咯-2-甲醛

描述

5-(Hydroxymethyl)-1H-pyrrole-2-carbaldehyde (HMPPC) is a versatile organic compound that can be used for a variety of purposes in the laboratory. It is a highly reactive compound, which makes it useful for synthesizing other compounds, and it can also be used as a catalyst for various reactions. HMPPC is a common intermediate in the synthesis of a variety of pharmaceuticals and other products, and it has been studied for its potential applications in biochemistry and physiology.

科学研究应用

生物质转化为可再生化学品

该化合物用于将生物质转化为有价值的化学品。 它作为合成2,5-呋喃二甲酸 (FDCA) 的中间体,FDCA 是一种很有前途的可再生替代品,可以替代用于生产聚对苯二甲酸乙二醇酯 (PET) 的对苯二甲酸,用于制造可回收塑料 .

电催化氧化

在电催化领域,它被用于将 5-羟甲基糠醛 (HMF) 氧化为 FDCA。 该工艺因其温和的反应条件、快速的反应速率和高转化效率而具有重要意义,使其成为一种环保且可持续的方法 .

聚合物工业原料

该化合物可以转化为高分子量化学品,用作聚合物行业的原料。 这些化学品对于制造可生物降解的聚合物至关重要,与传统的石油基聚合物相比,这些聚合物对环境的影响较小 .

燃料工业应用

它还在燃料工业中得到应用,用于生产生物质衍生的原料。 这些原料对于生产生物燃料至关重要,生物燃料是可再生能源,可以帮助减少对化石燃料的依赖 .

医药应用

在药物研究中,它参与了药物化合物的合成。 它的衍生物正在研究其在药物开发中的潜在用途,特别是对于需要羟甲基作为功能组分的药物 .

颜料和染料行业

该化合物用于颜料和染料行业合成着色剂。 由于其化学结构,它可以被改性以产生各种色调,这些色调用于纺织品和其他材料 .

分析化学

在分析化学中,它被用作校准仪器的标准品。 其明确的光谱特征使其适用于确保分光光度测量值的准确性 .

有机化学中的催化

最后,它在催化中发挥作用,特别是在有机合成中。 它在各种化学反应中充当催化剂或催化剂前体,从而提高了这些过程的效率和选择性 .

安全和危害

When handling 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place .

未来方向

5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde is a versatile platform chemical derived from the dehydration of renewable carbohydrates . It can be further converted into a number of useful chemicals via hydrogenation, oxidation, and amination . The oxidation of HMF yields valuable chemicals, such as 2,5-diformylfuran (DFF), 5-formyl-furan carboxylic acid (FFCA), 5-hydroxymethyl-2-furan carboxylic acid (HMFCA), and 2,5-furan dicarboxylic acid (FDCA) .

属性

IUPAC Name |

5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c8-3-5-1-2-6(4-9)7-5/h1-3,7,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPREECLSOIPNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)C=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60497250 | |

| Record name | 5-(Hydroxymethyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67350-50-9 | |

| Record name | 5-(Hydroxymethyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde in the context of the provided research?

A: This compound, isolated from the bacteria Lysobacter gummosus YMF3.00690, exhibited significant nematicidal activity against the root-knot nematode Meloidogyne javanica []. This finding is significant as M. javanica causes substantial damage to crops worldwide, and new control strategies are constantly sought.

Q2: How does the nematicidal activity of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde compare to other compounds isolated in the study?

A: In the study, 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde demonstrated a mortality rate of 69.93% against M. javanica at a concentration of 400 ppm over 96 hours []. While this is noteworthy, another compound isolated in the same study, 1H-pyrrole-2-carboxylic acid, exhibited even higher nematicidal activity with a mortality rate of 90.54% under the same conditions []. This suggests that while 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde holds potential as a nematicide, further research is needed to understand its efficacy compared to other potential candidates and to explore its mechanism of action.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1252264.png)

![4-(5-methyl-3-nitro-1-pyrazolyl)-N-[3-(4-methylphenoxy)-5-nitrophenyl]butanamide](/img/structure/B1252265.png)

![2-Phenylimidazo[4,5-f][1,10]phenanthroline](/img/structure/B1252267.png)

![(1S,2R,4R,5R,6S,7R,8S,11R)-4,5,7,11-tetrahydroxy-2,7-dimethylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',10-dione](/img/structure/B1252270.png)

![Benzo[H]quinolin-4-amine](/img/structure/B1252282.png)

![methyl 4-[[5-hydroxy-4-[(E)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]sulfanyl]butanoate](/img/structure/B1252283.png)